molecular formula C18H16 B14155079 1-(1-Indanyliden)indan CAS No. 17666-94-3

1-(1-Indanyliden)indan

Cat. No.: B14155079
CAS No.: 17666-94-3
M. Wt: 232.3 g/mol
InChI Key: HLSBTOHZBUYMFU-ZCXUNETKSA-N
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Description

1-(1-Indanyliden)indan, commonly known as stiff-stilbene, is a compound that has garnered significant attention in the field of chemistry due to its unique structural properties. This compound is characterized by the rigidity of its molecular structure, which results from the restricted rotation of the phenyl ring. It exhibits remarkable thermal stability, with a half-life of approximately 109 years at 300 K, due to its high activation energy barrier .

Preparation Methods

The synthesis of 1-(1-Indanyliden)indan can be achieved through various methods. One notable method involves the photoinduced strain-assisted synthesis using ring-opening metathesis polymerization (ROMP). This process activates a macrocyclic p-bond connected to a stiff-stilbene photoswitch through a linker. The photoisomerization of the Z-form to the E-form, which is less stable due to a lack of planarity, leads to the formation of the desired compound . Another common method is the intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides .

Chemical Reactions Analysis

1-(1-Indanyliden)indan undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1-Indanyliden)indan primarily involves its ability to undergo photoisomerization. When exposed to light, the compound absorbs photons, leading to a structural reconfiguration from the cis to the trans form. This process generates local heating and efficient non-radiative decay, which can trigger subsequent chemical reactions, such as the ring opening of cyclobutene .

Comparison with Similar Compounds

1-(1-Indanyliden)indan is unique due to its rigidity and thermal stability. Similar compounds include:

Properties

CAS No.

17666-94-3

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

(3Z)-3-(2,3-dihydroinden-1-ylidene)-1,2-dihydroindene

InChI

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2/b18-17-

InChI Key

HLSBTOHZBUYMFU-ZCXUNETKSA-N

Isomeric SMILES

C1C/C(=C/2\CCC3=CC=CC=C32)/C4=CC=CC=C41

Canonical SMILES

C1CC(=C2CCC3=CC=CC=C32)C4=CC=CC=C41

Origin of Product

United States

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